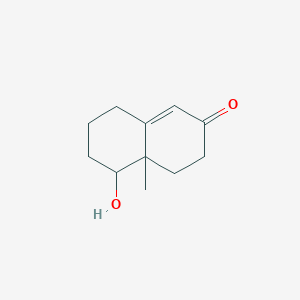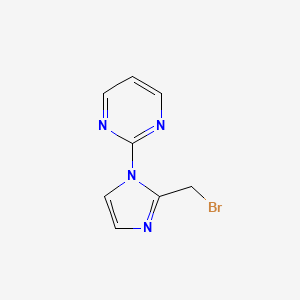
N,O-Di(methylcarbamoyl)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,O-Di(methylcarbamoyl)hydroxylamine is a chemical compound known for its unique structure and reactivity It is a derivative of hydroxylamine, where both the nitrogen and oxygen atoms are substituted with methylcarbamoyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,O-Di(methylcarbamoyl)hydroxylamine can be synthesized through several methods. One common approach involves the reaction of hydroxylamine with methyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a base to neutralize the by-products . Another method involves the use of carbonyldiimidazole as an acylation agent, which provides an eco-friendly route to synthesize carbamates .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where the reactants are combined under controlled temperatures and pressures. The crude product is then purified through recrystallization or distillation to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
N,O-Di(methylcarbamoyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso compounds.
Reduction: Reduction reactions can yield amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or peracids are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution Reactions: These reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include nitroso compounds, amines, and various substituted hydroxylamines .
Aplicaciones Científicas De Investigación
N,O-Di(methylcarbamoyl)hydroxylamine has several applications in scientific research:
Mecanismo De Acción
The mechanism by which N,O-Di(methylcarbamoyl)hydroxylamine exerts its effects involves the interaction with molecular targets such as enzymes. It can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The pathways involved often include the formation of stable complexes with the enzyme, leading to a decrease in enzymatic activity .
Comparación Con Compuestos Similares
Similar Compounds
N,O-Dimethylhydroxylamine: Similar in structure but lacks the carbamoyl groups.
N-Methylhydroxylamine: Contains only one methyl group attached to the nitrogen atom.
Hydroxylamine: The parent compound without any substitutions.
Propiedades
Número CAS |
4543-63-9 |
|---|---|
Fórmula molecular |
C4H9N3O3 |
Peso molecular |
147.13 g/mol |
Nombre IUPAC |
amino N-methyl-N-(methylcarbamoyl)carbamate |
InChI |
InChI=1S/C4H9N3O3/c1-6-3(8)7(2)4(9)10-5/h5H2,1-2H3,(H,6,8) |
Clave InChI |
OXNNZPUGRJPFIJ-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)N(C)C(=O)ON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


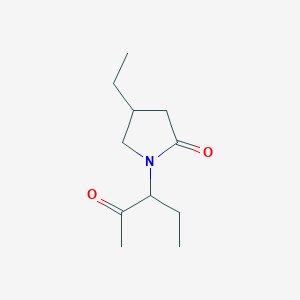
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-cyclobutyl-1-(phenylsulfonyl)-](/img/structure/B14172825.png)
![2-(3,5-Dimethylpyrazol-1-yl)-9-methyl-7,8-dihydropyrimido[4,5-e][1,4]oxazepin-5-one](/img/structure/B14172833.png)
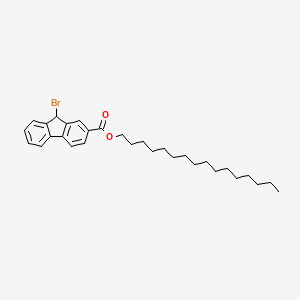
![(4-Hydroxyphenyl)[2-(methoxymethoxy)phenyl]methanone](/img/structure/B14172843.png)
![N'-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B14172846.png)
![4-Butoxy-2,7-bis(morpholin-4-yl)pyrimido[4,5-d]pyrimidine](/img/structure/B14172855.png)
stannane](/img/structure/B14172867.png)
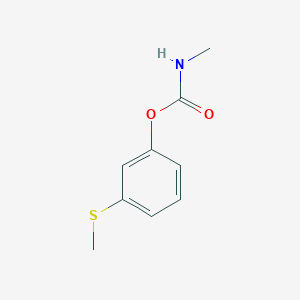
![Tributyl{[(cyclopent-2-en-1-yl)acetyl]oxy}stannane](/img/structure/B14172886.png)
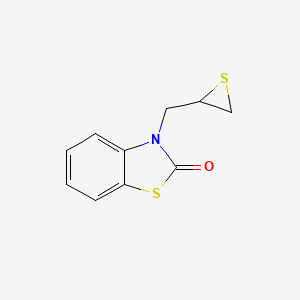
![5-bromo-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]furan-2-carboxamide](/img/structure/B14172892.png)
